1-Methyl-N-propylazetidin-3-amine
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Overview
Description
1-Methyl-N-propylazetidin-3-amine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-N-propylazetidin-3-amine can be synthesized through several methods, including:
Ring-Opening Polymerization: This method involves the polymerization of azetidine monomers under anionic or cationic conditions.
Nucleophilic Substitution: A common approach involves the reaction of a suitable azetidine precursor with a nucleophile, such as an amine, under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ring-opening polymerization processes, which are optimized for high yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-propylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-Methyl-N-propylazetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antiviral properties.
Polymer Science: The compound is utilized in the synthesis of polyamines, which have applications in coatings, adhesives, and materials science.
Gene Transfection: The compound is explored for its potential in non-viral gene transfection methods.
Mechanism of Action
The mechanism of action of 1-Methyl-N-propylazetidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Azetidine: A simpler analog without the methyl and propyl substitutions.
N-Methylazetidine: Similar structure but with a methyl group instead of a propyl group.
N-Propylazetidine: Similar structure but without the methyl group.
Uniqueness: 1-Methyl-N-propylazetidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-methyl-N-propylazetidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-3-4-8-7-5-9(2)6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
BPAPOCLSDDYCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CN(C1)C |
Origin of Product |
United States |
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